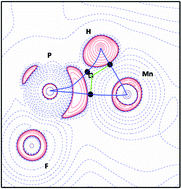Can P–H σ-bond complexes be prepared? A computational study by DFT and AIM methods†
Dalton Transactions Pub Date: 2010-02-17 DOI: 10.1039/B922191N
Abstract
A series of complexes of general formula [CpMn(CO)2(η2-HPR1R2·BCl3)] has been studied by DFT calculations and topological analyses of the charge density thus derived. The 21 complexes included in this study exhibit closely similar Mn–H–P geometries, in spite of a wide range of substituents (R1; R2) at the phosphorus atom. Topological analysis of the electron density suggests that these are genuine σ-bond complexes, albeit at a later stage on the oxidative

Recommended Literature
- [1] Bronze-type vanadium dioxide holey nanobelts as high performing cathode material for aqueous aluminium-ion batteries†
- [2] Characterization of molecular channel in photodissociation of SOCl2 at 248 nm: Cl2 probing by cavity ring-down absorption spectroscopy
- [3] Bromination by means of sodium monobromoisocyanurate (SMBI)
- [4] Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives†
- [5] Challenges for the future of tandem photovoltaics on the path to terawatt levels: a technology review
- [6] Carbon dots with tunable dual emissions: from the mechanism to the specific imaging of endoplasmic reticulum polarity†
- [7] Characterization and modelling of Langmuir interfaces with finite elasticity†
- [8] Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡
- [9] Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†
- [10] Building with graphene oxide: effect of graphite nature and oxidation methods on the graphene assembly†










